2',3'-O-Isopropylideneguanosine
Overview
Description
2-Amino-9-((3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-1H-purin-6(9H)-one is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a purine base linked to a tetrahydrofurodioxol ring system. It is known for its potential biological activities and is often studied for its role in medicinal chemistry.
Mechanism of Action
Target of Action
2’,3’-O-Isopropylideneguanosine is an alkylated guanosine building block
Mode of Action
It’s known that it has been used as a cap analog . Cap analogs are structurally similar to the 5’ end cap of eukaryotic mRNA and play a crucial role in mRNA stability, mRNA export from the nucleus, and initiation of protein synthesis.
Biochemical Pathways
The compound is involved in the RNA, DNA, and protein synthesis pathways . It has been used in the synthesis of ordered honeycomb microporous films and mRNA cap analogs . The cap structure at the 5’ end of eukaryotic mRNA is critical for its stability and efficient translation into protein.
Result of Action
The result of the action of 2’,3’-O-Isopropylideneguanosine is the formation of mRNA cap analogs . These cap analogs play a significant role in mRNA stability and protein synthesis.
Biochemical Analysis
Biochemical Properties
It is known to be involved in the synthesis of mRNA cap analogs , suggesting that it may interact with enzymes, proteins, and other biomolecules involved in mRNA synthesis and processing
Cellular Effects
Given its role in mRNA cap analog synthesis , it may influence cell function by affecting mRNA stability and translation, which could in turn impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 2’,3’-O-Isopropylideneguanosine is not well-defined. It is likely to exert its effects at the molecular level through interactions with biomolecules involved in mRNA synthesis and processing These interactions could potentially involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
The metabolic pathways involving 2’,3’-O-Isopropylideneguanosine are not well-characterized. Given its role in mRNA cap analog synthesis , it may interact with enzymes or cofactors involved in this process
Preparation Methods
The synthesis of 2-Amino-9-((3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-1H-purin-6(9H)-one typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Purine Base: The purine base is synthesized through a series of reactions starting from simple precursors such as formamide and glycine.
Construction of the Tetrahydrofurodioxol Ring: This involves the cyclization of appropriate diol precursors under acidic or basic conditions.
Coupling of the Two Moieties: The final step involves coupling the purine base with the tetrahydrofurodioxol ring system using suitable coupling agents and conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and high-throughput screening techniques.
Chemical Reactions Analysis
2-Amino-9-((3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-1H-purin-6(9H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, often using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Amino-9-((3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-1H-purin-6(9H)-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antiviral, antibacterial, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Comparison with Similar Compounds
2-Amino-9-((3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-1H-purin-6(9H)-one can be compared with other similar compounds, such as:
Adenosine: A naturally occurring nucleoside with similar purine structure but different functional groups.
Guanosine: Another nucleoside with a purine base, differing in the attached sugar moiety.
2-Aminopurine: A purine analog with similar amino substitution but lacking the complex ring system.
The uniqueness of 2-Amino-9-((3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-1H-purin-6(9H)-one lies in its specific ring structure and functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
9-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-2-amino-1H-purin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5O5/c1-13(2)22-7-5(3-19)21-11(8(7)23-13)18-4-15-6-9(18)16-12(14)17-10(6)20/h4-5,7-8,11,19H,3H2,1-2H3,(H3,14,16,17,20)/t5-,7-,8-,11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKPDAYWPKILAMO-IOSLPCCCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(OC(C2O1)N3C=NC4=C3N=C(NC4=O)N)CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)N3C=NC4=C3N=C(NC4=O)N)CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40957600 | |
Record name | 2-Imino-9-[2,3-O-(1-methylethylidene)pentofuranosyl]-3,9-dihydro-2H-purin-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40957600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
362-76-5 | |
Record name | 2′,3′-Isopropylideneguanosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=362-76-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2',3'-Isopropylideneguanosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000362765 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Imino-9-[2,3-O-(1-methylethylidene)pentofuranosyl]-3,9-dihydro-2H-purin-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40957600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2',3'-isopropylideneguanosine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.048 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the crystal structure of 2',3'-O-Isopropylideneguanosine dimethylsulfoxide solvate?
A1: The crystal structure of this compound dimethylsulfoxide solvate reveals key structural features of the molecule. It shows a gauche-gauche conformation about the C(4')-C(5') bond and an anti conformation for the guanosine base []. Interestingly, unlike other guanosine-containing structures, the bases in this crystal structure do not exhibit stacking interactions. Instead, the crystal structure is stabilized by N--H...N and N--H...O hydrogen bonding []. This information is crucial for understanding the molecule's interactions in various chemical environments.
Q2: How does the presence of water molecules influence the structure of this compound?
A2: In the monohydrate form of this compound, water molecules play a crucial role in shaping the crystal structure. The water molecules participate in hydrogen bonding, forming an infinite one-dimensional chain along the crystallographic b axis []. Additionally, hydrogen bonding between water molecules interconnects these chains, ultimately creating a double-sheet polymeric structure []. This highlights the significant impact of water molecules on the compound's solid-state organization.
Q3: Can this compound be used as a starting material for further chemical synthesis?
A3: Yes, this compound serves as a versatile starting material in organic synthesis. It can be utilized to generate various derivatives, including 8,5′-substituted imino cyclonucleosides []. This is achieved through reactions with reagents such as diphenyl carbonate-triethylamine, N,N′-carbonyldiimidazole (CDI), or through the Mitsunobu reaction []. This versatility makes it a valuable compound in nucleoside chemistry.
Q4: What are the potential applications of methylenebis(phosphonate) derivatives of this compound?
A4: Research shows that this compound can be successfully converted into its corresponding methylenebis(phosphonate) derivative []. While the specific applications are not detailed in the provided abstracts, nucleoside methylenebis(phosphonates) are generally recognized for their potential antiviral and anticancer activities. These compounds can act as nucleotide analogues, interfering with viral replication or inhibiting enzymes involved in cell growth and proliferation. Further research is needed to explore the specific biological activity of the this compound derivative.
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